molecular formula C21H18F3N7O B10912703 6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10912703
M. Wt: 441.4 g/mol
InChI Key: BBPHXKUJBLOJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and triazole groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades. Detailed studies on the molecular interactions and binding affinities provide insights into its biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and reactivity. Similar compounds include:

    N-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: This compound shares the cyclopropyl and pyrazole moieties but differs in its functional groups and overall reactivity.

    Other Triazole-Containing Compounds: Compounds with triazole rings exhibit similar binding properties but may vary in their biological activity and applications.

Properties

Molecular Formula

C21H18F3N7O

Molecular Weight

441.4 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H18F3N7O/c1-11-18-14(8-15(12-3-4-12)27-19(18)30(2)29-11)20(32)28-16-7-13(21(22,23)24)5-6-17(16)31-10-25-9-26-31/h5-10,12H,3-4H2,1-2H3,(H,28,32)

InChI Key

BBPHXKUJBLOJRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N5C=NC=N5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.